Positional Isomerism Drives Physicochemical Property Differences Within Pyridinyl Urea Isomers
The target compound, a 4-pyridinyl isomer, possesses a distinct set of fundamental physicochemical properties compared to its 2-pyridinyl and 3-pyridinyl analogs, which directly influence its suitability as a CNS drug lead scaffold . This difference in the position of the pyridinyl nitrogen is critical for hydrogen-bonding interactions and molecular recognition [1].
| Evidence Dimension | Positional Isomerism & Physicochemical Properties |
|---|---|
| Target Compound Data | Pyridin-4-yl isomer; MW: 227.262; Exact Mass: 227.106; PSA: 57.25 Ų; LogP: 2.5289 |
| Comparator Or Baseline | Pyridin-2-yl isomer (CAS 13256-75-2) and Pyridin-3-yl isomer (CAS 13256-76-3). Specific PSA and LogP values for comparators were not found in authoritative databases during this analysis, but their structural difference is well-defined. |
| Quantified Difference | Structural differentiation is absolute (position of the urea linkage on the pyridine ring is 4-, 2-, or 3-). Quantitative property differences are expected but not directly compared in a single study. |
| Conditions | Calculated physicochemical properties derived from chemical structure (Chemsrc database). |
Why This Matters
Procurement of the specific 4-pyridinyl isomer is non-negotiable for projects aiming to replicate or build upon published QSAR models, as the position of the nitrogen atom alters the molecule's hydrogen-bond donor/acceptor topology and electronic profile, leading to divergent biological activities.
- [1] Hemmateenejad, B., Miri, R., Tabarzad, M., Jafarpour, M., & Zand, F. (2004). Molecular modeling and QSAR analysis of the anticonvulsant activity of some N-phenyl-N′-(4-pyridinyl)-urea derivatives. Journal of Molecular Structure: THEOCHEM, 684(1-3), 43-49. View Source
